molecular formula C16H22N2O5 B2514058 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one CAS No. 941935-34-8

3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one

Cat. No.: B2514058
CAS No.: 941935-34-8
M. Wt: 322.361
InChI Key: WGMHZPXJLDKGIU-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one is a synthetic chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a piperazin-2-one scaffold, a privileged motif in pharmaceutical design, functionalized with a 3,4,5-trimethoxybenzoyl group. This specific substitution pattern is a common pharmacophore found in numerous bioactive molecules, particularly those targeting tubulin polymerization and exhibiting potent anticancer activity . The 3,3-dimethyl modification on the piperazine ring is a key structural feature that can influence the compound's conformation, metabolic stability, and overall binding affinity to biological targets. This compound serves as a versatile precursor or intermediate for the synthesis of more complex molecules. Researchers value it for developing novel therapeutic agents, with potential applications in oncology, as the trimethoxybenzoyl moiety is frequently associated with compounds that disrupt microtubule function and induce apoptosis in cancer cells . The product is provided with comprehensive analytical data (including HPLC, NMR, and MS) to ensure identity and purity. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,3-dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2)15(20)17-6-7-18(16)14(19)10-8-11(21-3)13(23-5)12(9-10)22-4/h8-9H,6-7H2,1-5H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMHZPXJLDKGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one typically involves the reaction of 3,4,5-trimethoxybenzoic acid with piperazine derivatives under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the benzoyl chloride intermediate. This intermediate then reacts with the piperazine derivative to form the final product .

Industrial Production Methods

In an industrial setting, the production of 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound’s trimethoxybenzoyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Structural Analogues with Piperazine Cores

Piperazine derivatives are widely studied for their biological activities. Key comparisons include:

Compound Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes
3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one (Target) C₁₇H₂₂N₂O₅ 334.37 3,4,5-Trimethoxybenzoyl, 3,3-dimethyl Hypothesized tubulin polymerization inhibitor (structural analogy)
3,3-Dimethyl-4-(4-(methylthio)benzoyl)piperazin-2-one C₁₄H₁₈N₂O₂S 278.37 4-(Methylthio)benzoyl No bioactivity data; sulfur substituent may alter solubility/logP
1-(3,4,5-Trimethoxybenzoyl)-4-(2-pyridyl)piperazine C₁₉H₂₃N₃O₄ 357.45 3,4,5-Trimethoxybenzoyl, 2-pyridyl Moderately toxic (LD₅₀ 800 mg/kg in mice); flammable
(R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one C₁₅H₂₀N₂O₃ 276.34 2,4-Dimethoxybenzyl Chiral center; no bioactivity data provided

Key Observations :

  • Substitution at the piperazine core (e.g., pyridyl in ) influences toxicity and physicochemical properties. The target compound’s dimethyl groups may confer steric stability, affecting receptor interactions.
Compounds with 3,4,5-Trimethoxyphenyl Motifs

The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents. Comparisons include:

Compound Core Structure Activity Mechanistic Insight
MPT0B214 (Quinoline derivative) Quinoline IC₅₀ < 10 nM (tubulin polymerization) Binds colchicine site; trimethoxy group critical for β-tubulin interaction
2-Amino-3-(3',4',5'-trimethoxybenzoyl)benzo[b]furans Benzo[b]furan Antiproliferative activity (60–80% yields) Synthesized via Knoevenagel condensation; trimethoxy group enhances potency
Target Compound Piperazin-2-one Unknown (structural analogy) Likely shares tubulin-binding mechanism due to trimethoxy motif

Key Observations :

  • The piperazin-2-one core in the target compound offers conformational flexibility compared to rigid scaffolds like quinoline (MPT0B214) or benzo[b]furan, which may affect binding kinetics and selectivity.
  • Synthetic routes for trimethoxybenzoyl-containing compounds often involve condensation or coupling reactions (e.g., Knoevenagel in ), suggesting feasible scalability for the target compound.

Biological Activity

3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, effects on cellular processes, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C16H22N2O5
  • Molecular Weight : 322.361 g/mol
  • IUPAC Name : 3,3-dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one

The compound exhibits a multifaceted mechanism of action primarily through its interaction with various biological targets:

  • Targets :
    • Tubulin
    • Heat Shock Protein 90 (Hsp90)
    • Thioredoxin Reductase (TrxR)
    • Histone Lysine-Specific Demethylase 1 (HLSD1)
    • Activin Receptor-Like Kinase-2 (ALK2)
    • P-glycoprotein (P-gp)
    • Platelet-Derived Growth Factor Receptor β

The compound inhibits tubulin polymerization by binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics essential for cell division and inducing apoptosis in cancer cells.

Anticancer Properties

Research indicates that 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one exhibits significant antiproliferative effects against various cancer cell lines. The compound has been shown to:

  • Induce apoptosis in cancer cells by disrupting microtubule dynamics.
  • Inhibit cell proliferation in MCF-7 (breast), A549 (lung), and HeLa (cervical) cancer cell lines with IC50 values comparable to established chemotherapeutics like colchicine .

Anti-inflammatory and Antimicrobial Effects

In addition to its anticancer properties, the compound is being investigated for its anti-inflammatory and antimicrobial activities. Preliminary studies suggest it may reduce inflammatory markers and exhibit bactericidal effects against certain pathogens.

Study on Antiproliferative Effects

A study conducted on the effects of this compound on various cancer cell lines reported:

  • Cell Lines Tested : MCF-7, A549, HeLa
  • IC50 Values :
    • MCF-7: 0.46μM0.46\mu M
    • A549: 0.21μM0.21\mu M
    • HeLa: 0.32μM0.32\mu M

These results indicate that the compound has potent antiproliferative activity and could serve as a lead compound for further drug development .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of the compound towards tubulin. The binding interactions suggest a high affinity for the colchicine site, further supporting its role as a microtubule inhibitor .

Biochemical Pathways Affected

The compound's interactions with key proteins influence several biochemical pathways:

  • Microtubule Dynamics : Inhibition of tubulin polymerization leads to disrupted mitotic spindle formation.
  • Apoptotic Pathways : Activation of caspases and other apoptotic markers in response to cellular stress induced by microtubule disruption.

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